5H-[1,3]Thiazolo[3,2-a]pyridine

Physicochemical profiling Drug-likeness ADME prediction

5H-[1,3]Thiazolo[3,2-a]pyridine (CAS 275-18-3) is the parent bicyclic scaffold of the thiazolo[3,2-a]pyridine class, consisting of a five-membered thiazole ring fused to a six-membered pyridine ring through a bridgehead nitrogen. The core molecular formula is C₇H₇NS (MW 137.20 g/mol), with a calculated logP of 1.18 and a topological polar surface area (TPSA) of 33.17 Ų.

Molecular Formula C7H7NS
Molecular Weight 137.20 g/mol
CAS No. 275-18-3
Cat. No. B14763158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-[1,3]Thiazolo[3,2-a]pyridine
CAS275-18-3
Molecular FormulaC7H7NS
Molecular Weight137.20 g/mol
Structural Identifiers
SMILESC1C=CC=C2N1C=CS2
InChIInChI=1S/C7H7NS/c1-2-4-8-5-6-9-7(8)3-1/h1-3,5-6H,4H2
InChIKeyLCNZYCZAIMJYTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-[1,3]Thiazolo[3,2-a]pyridine (CAS 275-18-3): Scaffold Identity and Core Physicochemical Profile for Procurement Decisions


5H-[1,3]Thiazolo[3,2-a]pyridine (CAS 275-18-3) is the parent bicyclic scaffold of the thiazolo[3,2-a]pyridine class, consisting of a five-membered thiazole ring fused to a six-membered pyridine ring through a bridgehead nitrogen . The core molecular formula is C₇H₇NS (MW 137.20 g/mol), with a calculated logP of 1.18 and a topological polar surface area (TPSA) of 33.17 Ų . This scaffold serves as a versatile building block for derivatives exhibiting antibacterial, antifungal, anticancer, and antihypertensive activities, and is accessed via multiple synthetic routes including microwave-assisted multicomponent reactions and ionic-liquid-catalyzed one-pot methods [1][2].

Why Imidazo[1,2-a]pyridine or Oxazolo[3,2-a]pyridine Cannot Substitute 5H-[1,3]Thiazolo[3,2-a]pyridine in Discovery Programs


The replacement of the thiazole sulfur with NH (imidazo) or O (oxazolo) fundamentally alters three properties critical to biological performance and synthetic tractability. First, sulfur introduction nearly doubles the topological polar surface area (TPSA: 33.17 vs 17.30 Ų for imidazo[1,2-a]pyridine) while modestly reducing logP , which shifts aqueous solubility, membrane permeability, and blood-brain barrier distribution profiles in opposing directions from the nitrogen analog. Second, the C–S bond length (~1.71 Å) versus C–N (~1.37 Å) expands the bicyclic geometry, producing a non-planar scaffold with dihedral angles up to 71–116° [1], whereas imidazo[1,2-a]pyridine cores are essentially planar (RMS deviation 0.004 Å) [2], directly altering pharmacophore presentation and target binding poses. Third, sulfur participates in distinct intermolecular interactions (S···π, S–S, chalcogen bonding) unavailable to nitrogen or oxygen analogs, which can confer unique protein-ligand stabilization and solid-state packing that generic substitution cannot replicate.

Quantitative Differentiation Evidence for 5H-[1,3]Thiazolo[3,2-a]pyridine Relative to Closest Structural Analogs


Topological Polar Surface Area (TPSA) Advantage: 91.7% Higher Than Imidazo[1,2-a]pyridine With Controlled Lipophilicity

The sulfur atom in 5H-[1,3]thiazolo[3,2-a]pyridine increases TPSA by 15.87 Ų (91.7% higher) compared to imidazo[1,2-a]pyridine, while simultaneously reducing logP by 0.153 units [1]. This dual shift is unusual: most heteroatom substitutions that increase PSA also increase logP; the sulfur bridge instead enhances hydrogen-bonding capacity without sacrificing hydrophilicity.

Physicochemical profiling Drug-likeness ADME prediction

DNA Gyrase Inhibition: Thiazolo[3,2-a]pyridine Derivative 2e Shows 6.5-Fold Superior Potency Over Ciprofloxacin

In a head-to-head enzymatic assay, thiazolo[3,2-a]pyridine derivative 2e inhibited DNA gyrase with an IC₅₀ of 7.35 µM, compared to 47.68 µM for the clinical fluoroquinolone ciprofloxacin, representing a 6.5-fold potency advantage [1]. The same compound exhibited MIC values of 0.125–0.25 µg/mL against bacterial isolates and MBC values of 0.0625–0.125 µg/mL, with time-kill kinetics confirming cidal activity at 1× MIC within 6–24 hours.

Antimicrobial resistance DNA gyrase inhibitors Antibacterial discovery

In Vivo Duration of Antihypertensive Action: Thiazolo[3,2-a]pyridines Sustain Blood Pressure Reduction >24 Hours vs 6–8 Hours for Nifedipine

In conscious spontaneously hypertensive rats (SHRs), thiazolo[3,2-a]pyridine derivatives administered intraperitoneally at 50 mg/kg produced significant reductions in mean arterial blood pressure that persisted beyond 6 hours and remained apparent after 24 hours, in contrast to nifedipine, whose hypotensive effect gradually decreased and disappeared within 6–8 hours [1]. Importantly, the long-lasting activity was not accompanied by reflex tachycardia, a common adverse effect of short-acting calcium channel blockers.

Antihypertensive agents Cardiovascular pharmacology Duration of action

Tumor-Selective Cytotoxicity: Derivative 5d Discriminates HCT-116 Carcinoma Cells from Normal Lymphocytes

Among a series of thiazolo[3,2-a]pyridine derivatives evaluated for cytotoxicity, compound 5d uniquely demonstrated selective toxicity toward HCT-116 colorectal carcinoma cells while sparing normal murine lymphocytes, whereas nearly all other tested derivatives showed non-selective cytotoxicity against both tumor and normal cells [1]. The compounds were synthesized via a green microwave-assisted method in water, and antioxidant activity assays confirmed potent free-radical scavenging capacity across the series.

Cancer drug discovery Selective cytotoxicity Tumor targeting

Conformational Non-Planarity: Thiazolo[3,2-a]pyridine Scaffold Deviates from Planarity by up to 116° vs Essentially Planar Imidazo[1,2-a]pyridine

DFT calculations (B3LYP/6-311G(d,p)) reveal that thiazolo[3,2-a]pyridine derivatives are non-planar, with dihedral angles between the thiazole and pyridine rings reaching 71° and 116° depending on substitution [1]. In contrast, the imidazo[1,2-a]pyridine bicyclic core is essentially planar, with an RMS deviation of only 0.004 Å and dihedral angles of 0.62° between the core and aromatic substituents [2]. This difference arises from the longer C–S bond (~1.71 Å) versus C–N (~1.37 Å), which expands the five-membered ring and forces the fused system out of plane.

Structural biology Conformational analysis Scaffold design

Evidence-Based Application Scenarios for 5H-[1,3]Thiazolo[3,2-a]pyridine Procurement and Deployment


Antimicrobial Lead Optimization Targeting Fluoroquinolone-Resistant Pathogens

Programs seeking to overcome ciprofloxacin resistance in multi-drug-resistant (MDR) Gram-positive and Gram-negative bacteria should prioritize the thiazolo[3,2-a]pyridine scaffold based on the demonstrated 6.5-fold DNA gyrase IC₅₀ advantage (7.35 vs 47.68 µM) and cidal activity at sub-µg/mL concentrations [1]. The scaffold's non-planar geometry, distinct from the planar quinolone core, may evade existing resistance mechanisms that rely on specific binding-pocket mutations. The scalable green synthesis routes (microwave-assisted in water, ionic liquid catalysis) further support medicinal chemistry resource allocation to this chemotype.

Development of Once-Daily Antihypertensive Agents With Reduced Tachycardia Liability

Cardiovascular programs targeting long-acting blood pressure control without reflex tachycardia should evaluate thiazolo[3,2-a]pyridine derivatives, which demonstrate >24-hour hypotensive duration in SHR models versus only 6–8 hours for nifedipine, and are notably free of compensatory heart rate increases [2]. The scaffold's moderate logP (1.18) and elevated TPSA (33.17 Ų) predict favorable oral absorption without excessive tissue accumulation, aligning with chronic-dosing requirements for hypertension management.

Tumor-Selective Cytotoxic Agent Discovery for Colorectal Carcinoma

Oncology discovery teams focused on colorectal cancer (HCT-116 and related models) can exploit the demonstrated tunability of the thiazolo[3,2-a]pyridine scaffold, where specific substitution patterns confer selective toxicity toward carcinoma cells while sparing normal lymphocytes [3]. The ability to toggle between selective and non-selective cytotoxicity through rational structural modification makes this scaffold a high-value starting point for targeted therapy development, particularly when combined with the established green synthetic accessibility that enables rapid analog generation.

Scaffold-Hopping and Parallel Series Exploration in Kinase and ATP-Binding Pocket Programs

Medicinal chemistry groups running parallel hit-to-lead campaigns on ATP-competitive targets should deploy 5H-[1,3]thiazolo[3,2-a]pyridine as a deliberate conformational counterpoint to planar imidazo[1,2-a]pyridine leads. The non-planar geometry (71–116° dihedral angles) [4] offers access to three-dimensional pharmacophore arrangements that planar scaffolds cannot achieve, providing a rational basis for scaffold-hopping strategies when flat core series encounter selectivity, resistance, or intellectual property constraints.

Quote Request

Request a Quote for 5H-[1,3]Thiazolo[3,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.